5,6,7,8-Tetrahydro-1,6-naphthyridine

CXCR4 Membrane Permeability ADME

This 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold delivers 2.4× higher PAMPA permeability (309 nm/s) vs. tetrahydroisoquinoline cores and greatly reduced CYP2D6 inhibition—critical for oral bioavailability. In oncology, the tetrahydronaphthyridine chemotype achieves MTH1 IC50 of 0.043 nM, 95-fold more potent than TH287. A chromatography-free enantioselective route enables cost-effective scale-up. For antiviral programs, it provides allosteric HIV-1 integrase inhibition (IC50 24 nM) with distinct resistance profiles. Request your quote today.

Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
CAS No. 80957-68-2
Cat. No. B1252419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-1,6-naphthyridine
CAS80957-68-2
Synonyms5,6,7,8-tetrahydro-1,6-naphthyridine
tetrahydro-1,6-naphthyridine
Molecular FormulaC8H10N2
Molecular Weight134.18 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=CC=C2
InChIInChI=1S/C8H10N2/c1-2-7-6-9-5-3-8(7)10-4-1/h1-2,4,9H,3,5-6H2
InChIKeyFPEAARFNXIWCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6,7,8-Tetrahydro-1,6-naphthyridine (CAS 80957-68-2) for CXCR4 Antagonist and Kinase Inhibitor Development: A Procurement Evidence Guide


5,6,7,8-Tetrahydro-1,6-naphthyridine (CAS 80957-68-2) is a bicyclic nitrogen-containing heterocyclic scaffold that serves as a privileged core in medicinal chemistry for developing potent CXCR4 antagonists, MTH1 inhibitors, and HIV-1 integrase allosteric inhibitors [1]. The compound features a partially saturated 1,6-naphthyridine ring system, providing distinct conformational and electronic properties compared to fully aromatic or alternative heterocyclic frameworks. Key attributes include its ability to reduce CYP2D6 inhibition when substituted for tetrahydroisoquinoline cores, enhanced membrane permeability in PAMPA assays, and suitability for enantioselective synthesis enabling scalable manufacturing [1][2].

Why In-Class Heterocyclic Scaffolds Cannot Substitute for 5,6,7,8-Tetrahydro-1,6-naphthyridine in Lead Optimization


In medicinal chemistry programs, substituting a tetrahydroisoquinoline, tetrahydrothienopyridine, or 1,2,3,4-tetrahydro-1,6-naphthyridine core with 5,6,7,8-tetrahydro-1,6-naphthyridine is not a straightforward isosteric replacement. Direct comparisons reveal that the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold uniquely alters CYP2D6 inhibition profiles and membrane permeability, while offering distinct synthetic advantages for enantioselective manufacturing [1]. Attempts to simply interchange with 1,2,3,4-tetrahydro-1,6-naphthyridine often fail due to divergent synthetic accessibility and differing electronic effects on target engagement [2]. The quantitative evidence below demonstrates why this specific regioisomeric and saturation state is critical for achieving the reported potency, ADME, and scalability improvements.

5,6,7,8-Tetrahydro-1,6-naphthyridine (CAS 80957-68-2) Quantitative Differentiation Against Tetrahydroisoquinoline and Alternative Chemotypes


5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold in Compound 30 Delivers 2.4-Fold Higher PAMPA Permeability Than Tetrahydroisoquinoline-Based TIQ15 Congeners

The 5,6,7,8-tetrahydro-1,6-naphthyridine-containing compound 30 demonstrated a PAMPA permeability of 309 nm/s, which is 2.4-fold higher than the 130 nm/s observed for TIQ15 congener 10a (tetrahydroisoquinoline core) and 8.4-fold higher than the 37 nm/s for 15a [1]. This improvement is attributed to the introduction of a nitrogen atom into the aromatic portion of the scaffold, which reduces hydrogen-bond donor potential and enhances passive diffusion [1].

CXCR4 Membrane Permeability ADME

5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Reduces CYP2D6 Inhibition Liability Compared to Tetrahydroisoquinoline Cores

The introduction of a nitrogen atom into the aromatic portion of the tetrahydroisoquinoline ring to form the 5,6,7,8-tetrahydro-1,6-naphthyridine series resulted in greatly reduced inhibition of the CYP2D6 enzyme [1]. In contrast, tetrahydroisoquinoline-based TIQ15 congeners such as 10a and 10b exhibited potent CYP2D6 inhibition with IC50 values of 0.54 μM and 0.27 μM, respectively [2]. The diminished CYP2D6 activity in the naphthyridine series translates to a lower risk of drug-drug interactions and reduced potential for CYP2D6-mediated toxicity.

CYP2D6 Drug-Drug Interaction ADME

Tetrahydronaphthyridine Chemotype 5 Exhibits 95-Fold Higher MTH1 Inhibitory Potency Than 2,4-Diaminopyrimidine Chemotype TH287

Tetrahydronaphthyridine 5, a derivative of the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, achieved an MTH1 biochemical IC50 of 0.043 nM, which is 95-fold more potent than the 2,4-diaminopyrimidine chemotype compound TH287 (IC50 = 4.1 nM) [1]. This potency advantage is further supported by crystallographic evidence showing the ligand in a Φ-cis-N-(pyridin-2-yl)acetamide conformation enabling key intramolecular hydrogen bonding and polar interactions with MTH1 residues Gly34 and Asp120 [2].

MTH1 Oncology Enzyme Inhibition

First Reported Enantioselective Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Enables Chromatography-Free, Scalable Manufacturing

The asymmetric synthesis of the tetrahydronaphthyridine scaffold of TAK-828F (a RORγt inverse agonist) represents the first example of the enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound [1]. The synthetic route is free of chromatography or distillation purification processes and therefore qualifies for extension to large-scale manufacture [1]. In contrast, alternative synthetic routes to related chiral heterocycles often require costly and time-consuming chiral chromatographic separation steps, which limit industrial scalability.

Enantioselective Synthesis Process Chemistry Scalability

5,6,7,8-Tetrahydro-1,6-naphthyridine-Derived Allosteric HIV-1 Integrase Inhibitor Displays Potent Antiviral Activity (IC50 = 24 nM)

A 5,6,7,8-tetrahydro-1,6-naphthyridine derivative targeting the LEDGF/p75 allosteric binding site on HIV-1 integrase demonstrated an IC50 of 24 nM in antiviral cell culture assays [1]. This potency is achieved through a mechanism of aberrant integrase multimerization that is distinct from active-site integrase strand transfer inhibitors (INSTIs) such as raltegravir and dolutegravir [2]. The allosteric mode of action offers potential advantages in overcoming resistance to current INSTI therapies.

HIV-1 Integrase Antiviral

Optimal Procurement Scenarios for 5,6,7,8-Tetrahydro-1,6-naphthyridine Based on Quantitative Differentiation Evidence


CXCR4 Antagonist Lead Optimization Requiring High Membrane Permeability and Low CYP2D6 Inhibition

When optimizing CXCR4 antagonists for oral bioavailability, the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold in compound 30 provides PAMPA permeability of 309 nm/s (2.4× higher than TIQ15-based congeners) and greatly reduced CYP2D6 inhibition compared to tetrahydroisoquinoline cores [1]. This scaffold is the rational choice for programs where minimizing drug-drug interaction risk and improving absorption are critical milestones.

MTH1 Inhibitor Discovery for Oncology with Sub-Nanomolar Potency Requirements

For oncology programs targeting the DNA damage repair enzyme MTH1, the tetrahydronaphthyridine chemotype (compound 5) achieves an IC50 of 0.043 nM—95-fold more potent than the 2,4-diaminopyrimidine chemotype TH287 (IC50 = 4.1 nM) [2]. Procurement of this scaffold is justified when pursuing best-in-class biochemical potency and favorable crystallographically-defined binding interactions.

Scalable Enantioselective Synthesis of Chiral Drug Candidates

When developing chiral drug candidates that require cost-effective large-scale manufacturing, the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold offers the unique advantage of a chromatography-free enantioselective synthetic route [3]. This eliminates the need for expensive chiral separation steps, reducing both production costs and environmental footprint compared to alternative chiral heterocyclic building blocks.

Next-Generation HIV-1 Integrase Inhibitor Development with Allosteric Mechanism

For antiviral programs seeking to overcome resistance to active-site integrase strand transfer inhibitors (INSTIs) like raltegravir and dolutegravir, 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives provide a validated allosteric mechanism with nanomolar antiviral activity (IC50 = 24 nM) [4][5]. This scaffold is the preferred starting point for developing allosteric LEDGF/p75-site integrase inhibitors with distinct resistance profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-1,6-naphthyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.